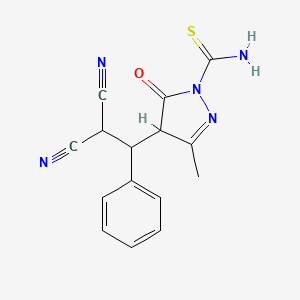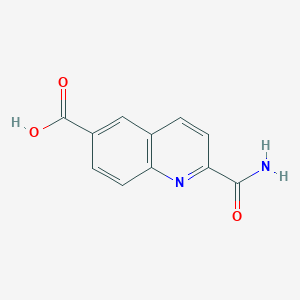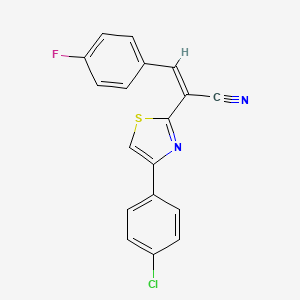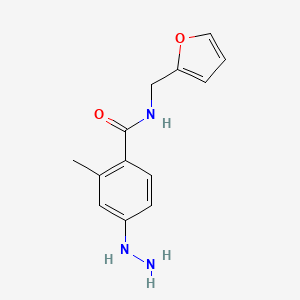![molecular formula C18H18N4O3 B14798659 2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)
2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a combination of aromatic, cyano, and piperazine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,2-dicyanovinyl intermediate, which can be synthesized through a Knoevenagel condensation reaction between malononitrile and an aldehyde. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the piperazinyl moiety. Finally, esterification with 2-phenylethanol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The aromatic ring and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials, such as polymers or dyes.
作用機序
The mechanism of action of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The cyano groups and piperazine ring can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The aromatic ring may also engage in π-π stacking interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate: shares similarities with other dicyanovinyl and piperazine derivatives, such as:
Uniqueness
The uniqueness of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-phenylethyl 2-[1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H18N4O3/c19-11-15(12-20)13-22-8-7-21-18(24)16(22)10-17(23)25-9-6-14-4-2-1-3-5-14/h1-5,13,16H,6-10H2,(H,21,24) |
InChIキー |
SLQUUOOUVVRCLE-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)

![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)


![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
![1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride](/img/structure/B14798621.png)


![methyl (E)-2-[(3S,6\'R,7\'S,8\'aS)-6\'-ethenyl-2-oxospiro[1H-indole-3,1\'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7\'-yl]-3-methoxyprop-2-enoate](/img/structure/B14798635.png)
![1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-](/img/structure/B14798640.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)

